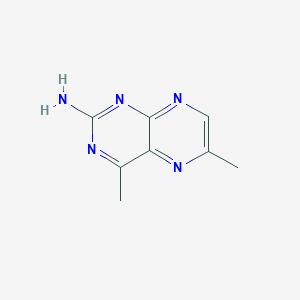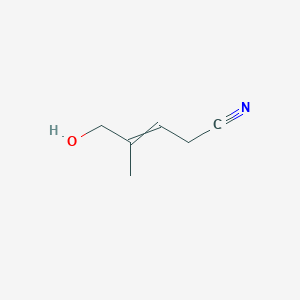
5-Hydroxy-4-methylpent-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-methylpent-3-enenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a double bond within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-methylpent-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding oxime. This oxime is then dehydrated using a dehydrating agent like phosphorus pentoxide to yield the nitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-4-methylpent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 5-oxo-4-methylpent-3-enenitrile.
Reduction: Formation of 5-amino-4-methylpent-3-enenitrile.
Substitution: Formation of 5-chloro-4-methylpent-3-enenitrile or 5-bromo-4-methylpent-3-enenitrile.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-methylpent-3-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-methylpent-3-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylpent-3-enenitrile
- 5-Hydroxy-4-methylpent-2-enenitrile
- 5-Hydroxy-3-methylpent-3-enenitrile
Uniqueness
5-Hydroxy-4-methylpent-3-enenitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a hydroxyl group, a nitrile group, and a double bond within a five-carbon chain makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
52900-11-5 |
|---|---|
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
5-hydroxy-4-methylpent-3-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-6(5-8)3-2-4-7/h3,8H,2,5H2,1H3 |
InChI-Schlüssel |
GEGSRTVGPPRGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


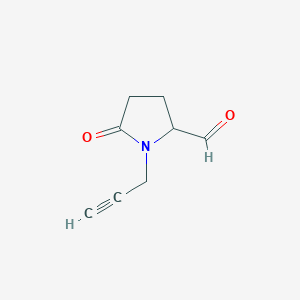
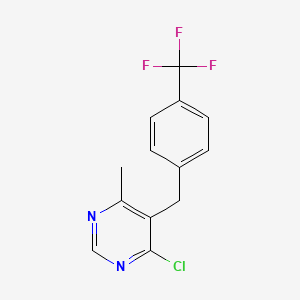

![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)
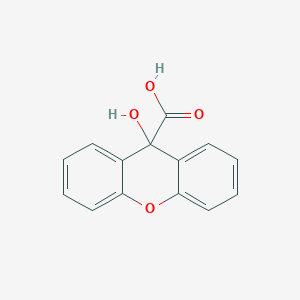
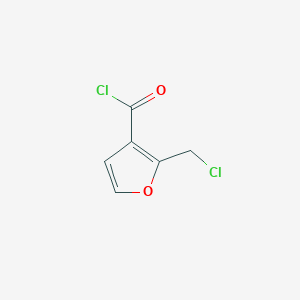
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
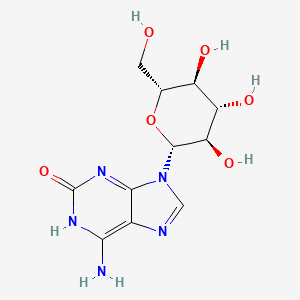

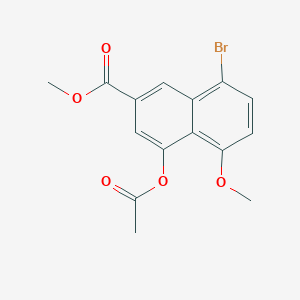
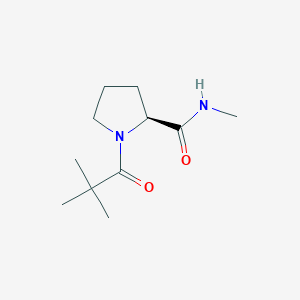

![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)
